4-(1H-benzimidazol-2-yl)-1-cyclopentylpyrrolidin-2-one
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Overview
Description
4-(1H-1,3-BENZIMIDAZOL-2-YL)-1-CYCLOPENTYL-2-PYRROLIDINONE is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,3-BENZIMIDAZOL-2-YL)-1-CYCLOPENTYL-2-PYRROLIDINONE typically involves multiple steps. One common method starts with the preparation of the benzimidazole core, which is then functionalized to introduce the cyclopentyl and pyrrolidinone groups. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and ethanol, with reflux temperatures to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of catalysts and reagents is optimized to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-(1H-1,3-BENZIMIDAZOL-2-YL)-1-CYCLOPENTYL-2-PYRROLIDINONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different alkyl or aryl groups.
Scientific Research Applications
4-(1H-1,3-BENZIMIDAZOL-2-YL)-1-CYCLOPENTYL-2-PYRROLIDINONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in drug development.
Industry: It can be used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-(1H-1,3-BENZIMIDAZOL-2-YL)-1-CYCLOPENTYL-2-PYRROLIDINONE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-Benzimidazol-2-yl)sulfanylbenzaldehyde
- 2-(4-((1H-Benzimidazol-2-yl)sulfanyl)phenyl)methylidenehydrazine-1-carbothioamide
Uniqueness
4-(1H-1,3-BENZIMIDAZOL-2-YL)-1-CYCLOPENTYL-2-PYRROLIDINONE is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of the benzimidazole core with cyclopentyl and pyrrolidinone groups sets it apart from other similar compounds .
Properties
Molecular Formula |
C16H19N3O |
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Molecular Weight |
269.34 g/mol |
IUPAC Name |
4-(1H-benzimidazol-2-yl)-1-cyclopentylpyrrolidin-2-one |
InChI |
InChI=1S/C16H19N3O/c20-15-9-11(10-19(15)12-5-1-2-6-12)16-17-13-7-3-4-8-14(13)18-16/h3-4,7-8,11-12H,1-2,5-6,9-10H2,(H,17,18) |
InChI Key |
GSVNFUSRYPJYKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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